molecular formula C16H25BrN2O3S B345353 4-bromo-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 714205-02-4

4-bromo-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B345353
CAS No.: 714205-02-4
M. Wt: 405.4g/mol
InChI Key: AZDNLQXBBNRRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a complex organic compound with a molecular formula of C14H20BrNO3S. This compound is characterized by the presence of a bromine atom, a methoxy group, and a piperidinyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonation processes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-bromo-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-bromo-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine and methoxy groups play a crucial role in the binding affinity and specificity of the compound. The piperidinyl group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-methoxy-N-phenylbenzenesulfonamide
  • 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide
  • 4-iodo-3-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

Uniqueness

4-bromo-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is unique due to the presence of the piperidinyl group, which imparts enhanced stability and bioavailability compared to other similar compounds. Additionally, the combination of bromine and methoxy groups provides a distinct chemical reactivity profile, making it valuable for specific research applications .

Properties

CAS No.

714205-02-4

Molecular Formula

C16H25BrN2O3S

Molecular Weight

405.4g/mol

IUPAC Name

4-bromo-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C16H25BrN2O3S/c1-15(2)9-11(10-16(3,4)19-15)18-23(20,21)12-6-7-13(17)14(8-12)22-5/h6-8,11,18-19H,9-10H2,1-5H3

InChI Key

AZDNLQXBBNRRBD-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2)Br)OC)C

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2)Br)OC)C

Origin of Product

United States

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